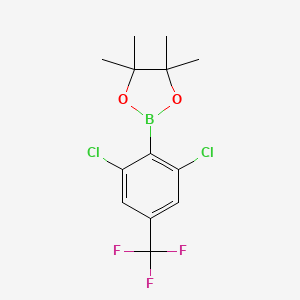

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

描述

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound is characterized by the presence of boronic acid and pinacol ester groups, which enhance its utility in various chemical transformations.

作用机制

Target of Action

Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the valuable boron moiety remains in the product .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C bond formations .

Pharmacokinetics

Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these boronic pinacol esters for pharmacological purposes .

生化分析

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a boronate complex, which facilitates the transfer of organic groups between molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways and alter the activity of enzymes critical for cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to maintain its reactivity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively participate in biochemical reactions within the appropriate cellular context .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group removed.

科学研究应用

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It is employed in the development of boron-containing drugs and bioactive molecules.

Medicine: It is used in the synthesis of pharmaceuticals, including anticancer and antiviral agents.

Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

相似化合物的比较

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester

- 2,6-Dichlorophenylboronic Acid Pinacol Ester

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and stability. These functional groups also provide additional sites for further chemical modifications, making it a versatile reagent in organic synthesis.

生物活性

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2311855-02-2) is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

The biological activity of this compound primarily involves its interaction with cellular pathways and proteins. The compound is known to form boronate complexes that can modulate enzyme activities and influence cellular signaling pathways. These interactions can lead to alterations in gene expression and metabolic processes within the cell .

Biological Activity in Cancer Research

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit the growth of TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The growth inhibition is often measured using assays like sulforhodamine B (SRB) and trypan blue exclusion assays .

Key Findings:

- The GI50 (concentration required to inhibit cell growth by 50%) values for certain derivatives of this compound were reported below 10 µM in TNBC cells .

- The compound demonstrated minimal cytotoxicity against non-tumorigenic cells (e.g., MCF-12A), suggesting a degree of selectivity towards cancerous cells .

Study 1: Effect on Cell Viability and Proliferation

A study evaluated the effects of the compound on MDA-MB-231 cells. After treatment with a GI50 concentration of approximately 13 µM:

- Cell Viability: Significant reduction in viable cell numbers was observed compared to control treatments.

- Cell Cycle Analysis: Flow cytometry indicated an increase in the G0/G1 phase and a decrease in the S phase, suggesting that the compound may induce cell cycle arrest .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that while the compound affected cell proliferation, it did not significantly alter levels of key apoptotic markers such as PARP or caspase-3. This finding suggests that apoptosis may not be a primary mechanism through which this compound exerts its antitumor effects .

Comparison with Similar Compounds

The unique structural features of this compound, particularly the presence of both chloro and trifluoromethyl groups, enhance its reactivity compared to other boronic acid derivatives. This structural uniqueness contributes to its effectiveness in cross-coupling reactions and potential biological applications.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Significant antitumor activity against TNBC |

| Phenylboronic Acid Pinacol Ester | Structure | Moderate activity |

| 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester | Structure | Low activity |

属性

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSTYPJHLSOJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。